Adamantane-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-2,6-diol is a derivative of adamantane, a tricyclic hydrocarbon with a diamondoid structure. Adamantane itself was first isolated in 1933 from petroleum and has since been synthesized through various methods . This compound features hydroxyl groups at the 2 and 6 positions, making it a chiral molecule with significant potential in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantane-2,6-diol typically involves the functionalization of adamantane. One common method is the hydroxylation of adamantane using oxidizing agents such as osmium tetroxide or potassium permanganate . Another approach involves the radical functionalization of adamantane derivatives, which can be achieved under mild conditions using photochemical or metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often relies on the large-scale hydroxylation of adamantane. This process can be optimized by using catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Adamantane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form adamantane-2,6-diamine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Adamantane-2,6-dione or adamantane-2,6-dicarboxylic acid.
Reduction: Adamantane-2,6-diamine.
Substitution: Adamantane-2,6-dihalide or adamantane-2,6-dialkyl.
Scientific Research Applications
Adamantane-2,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a scaffold in drug design and delivery systems.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of adamantane-2,6-diol involves its interaction with various molecular targets and pathways. In drug design, the hydroxyl groups can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity. The unique structure of this compound also allows it to interact with hydrophobic pockets in proteins, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon, used as a precursor for various derivatives.
Adamantane-1,3-diol: Another diol derivative with hydroxyl groups at different positions.
Adamantane-2,6-diamine: A derivative with amino groups instead of hydroxyl groups.
Uniqueness
Adamantane-2,6-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its chiral nature and ability to form hydrogen bonds make it particularly valuable in drug design and material science .
Properties
IUPAC Name |
adamantane-2,6-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-12H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHGVORZDBZFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2O)CC1C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.